3-(Methanesulfonylcarbamoyl)benzoic acid

Description

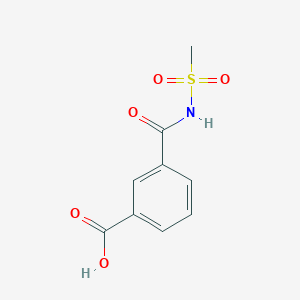

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfonylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYQWQZLCQYPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 3 Methanesulfonylcarbamoyl Benzoic Acid

X-Ray Crystallography for Solid-State Structure Elucidation and Polymorphism

Without source data from experimental research, any attempt to populate these sections would involve speculation and would not meet the standard of scientific accuracy.

Computational and Theoretical Investigations of 3 Methanesulfonylcarbamoyl Benzoic Acid

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Methanesulfonylcarbamoyl Benzoic Acid Analogs

Design Principles for Modulating Biological Activity

The design of novel analogs with enhanced or modified biological activity hinges on a deep understanding of how chemical modifications to the core scaffold influence its interaction with biological targets. Key principles involve the strategic manipulation of substituent positions, their electronic properties, and the identification of the essential pharmacophoric elements.

The biological activity of benzoic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. Systematic modifications have revealed several key trends that guide the design of new analogs.

The position of substituents is a critical determinant of activity. For instance, studies on rhodanine-scaffold-based benzoic acid derivatives identified that para-substituted compounds were effective competitive inhibitors of the protein phosphatase Slingshot. nih.gov Similarly, the antimicrobial activity of certain benzoxazole (B165842) derivatives is dependent on the specific position of nitrogen atoms within the substituent. nih.gov

The electronic properties of these substituents also play a significant role. The introduction of an electron-accepting bromine atom into a benzoxazole ring was found to increase its activity. nih.gov In another study, the presence of acidic and bulky groups, such as methoxy (B1213986) or chloro atoms, was hypothesized to facilitate conformational changes upon binding to target enzymes like cathepsins. mdpi.com The antioxidant properties of benzoic acid derivatives can also be tuned by their substitution pattern; for example, a structure with two methoxyl groups and one hydroxyl group at the para position to the carboxylic acid was shown to confer strong antioxidant activity. nih.gov Conversely, adding excessively bulky steric groups can be detrimental, as seen in a series of sulfamoyl benzamidothiazoles where a dibutyl substitution led to a loss of activity. nih.gov

Hydrophilicity is another crucial factor. For some benzoic acid derivatives developed as anti-sickling agents, hydrophilic substituents on the phenyl ring are considered necessary to facilitate binding to polar amino acid residues at the target site. iomcworld.com

| Substituent Property | Influence on Bioactivity | Example/Observation | Source(s) |

|---|---|---|---|

| Position | Critical for target-specific inhibition. | para-Substituted derivatives show potent inhibition of Slingshot phosphatase. | nih.gov |

| Electronic Nature | Electron-accepting groups can enhance activity. | Introduction of a bromine atom increases the activity of benzoxazolylalanine derivatives. | nih.gov |

| Steric Bulk | Can be beneficial or detrimental depending on the target. | Bulky methoxy/chloro groups may facilitate enzyme binding, but excessively large dibutyl groups can abolish activity. | mdpi.comnih.gov |

| Hydrophilicity | Important for interaction with polar residues. | Hydrophilic groups on the phenyl ring are necessary for the anti-sickling properties of certain derivatives. | iomcworld.com |

| Methoxylation | Can confer specific properties like antioxidant activity. | A 4-hydroxy-3,5-dimethoxybenzoic acid moiety contributes to potent antioxidant capabilities. | nih.gov |

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 3-(methanesulfonylcarbamoyl)benzoic acid analogs, the core pharmacophore generally consists of the benzoic acid moiety, the central sulfonamide or a similar linker, and a terminal functional group. Optimization strategies involve systematically modifying each of these components to improve potency, selectivity, and other pharmacological properties.

Optimization can be achieved by hybridizing the benzoic acid scaffold with other known pharmacophores. For example, natural products have been hybridized with a benzoic acid mustard pharmacophore to create novel compounds with anti-tumor activities. researchgate.net Another strategy involves derivatizing a core structure, such as coumarin, with pharmacophoric groups like hydrazino benzoic acid to enhance its activity. researchgate.net

Systematic SAR studies are a primary optimization tool. By creating a library of analogs with modifications at different sites on the scaffold and evaluating their activity, researchers can identify which positions tolerate modification and which substitutions are most favorable. nih.gov This approach has been used to develop more potent compounds that enhance NF-κB activation from a substituted sulfamoyl benzamidothiazole template. nih.gov These strategies aim to refine the molecule's fit within its biological target's binding pocket, thereby enhancing its intended biological action.

Target Identification and Receptor Interaction Studies

Identifying the specific molecular targets of this compound analogs is fundamental to understanding their mechanism of action. Computational and experimental techniques are employed to predict and validate these interactions, providing detailed insights into the binding modes at the atomic level.

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Numerous studies have utilized this approach to elucidate the binding modes of benzoic acid and sulfonamide-containing analogs with various biological targets.

These studies consistently reveal the importance of specific non-covalent interactions. For instance, the docking of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives into the active sites of α-amylase and α-glucosidase showed that their inhibitory activity is driven by hydrogen bonding and various pi-stacking interactions with key amino acid residues. nih.gov Similarly, docking analysis of a benzoic acid derivative with carbonic anhydrase detailed the specific hydrogen bonds and hydrophobic contacts responsible for its binding. researchgate.net In another example, the benzene (B151609) ring of a derivative was found to form crucial π-π stacking interactions with phenylalanine residues (Phe914 and Phe1009) in the active site of xanthine (B1682287) oxidase. researchgate.net These detailed interaction maps are invaluable for the rational design of next-generation analogs with improved affinity and selectivity.

| Compound Class | Biological Target | PDB Code | Key Interacting Residues | Primary Interaction Types | Source(s) |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-sulfamoylbenzoic acids | α-Amylase & α-Glucosidase | Not Specified | Active site residues | Hydrogen bonding, Pi interactions | nih.gov |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | 6WNP | Active site residues | Not Specified | nih.gov |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic Anhydrase | 3FFP | Not Specified | Hydrogen bonding, Electrostatic, Hydrophobic contacts | researchgate.net |

| Pyrazolone derivatives with benzoic acid moiety | Xanthine Oxidase (XO) | Not Specified | Phe914, Phe1009 | π-π stacking | researchgate.net |

| Benzene sulfonamide derivatives | Breast Cancer Receptor | 4PYP (PDB: 4FA2) | Not Specified | Formation of stable complexes | nih.gov |

A critical step in drug discovery is validating computational predictions with experimental data. A strong correlation between in silico docking scores or binding energy predictions and in vitro biological activity provides confidence in the proposed binding mode and mechanism.

Several studies on benzoic acid analogs have demonstrated such correlations. For example, in silico studies identified certain benzoic acid derivatives as putative binders of cathepsins B and L; this was subsequently supported by cell-based assays which showed that these compounds strongly activated the enzymes. mdpi.com In the development of antidiabetic agents, a 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid derivative (compound 3c) that showed favorable interactions in docking studies was also found to be a highly potent inhibitor of α-amylase and α-glucosidase in vitro. nih.gov

Furthermore, an in silico study predicted that a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, had a higher affinity for the cyclooxygenase-2 (COX-2) enzyme than aspirin. nih.gov This prediction was substantiated by in vivo experiments in rats, where the compound demonstrated significant anti-inflammatory effects, hypothetically through COX-2 inhibition. nih.gov These examples underscore the synergistic power of combining computational and experimental approaches to validate molecular targets and guide drug development.

Mechanistic Pathways of Biological Action

Analogs of this compound exert their biological effects through diverse mechanistic pathways, including anti-inflammatory activity, direct enzyme inhibition, and modulation of cellular homeostasis processes.

Anti-inflammatory Activity A prominent biological activity of this class of compounds is the modulation of inflammatory pathways. One key mechanism involves the antagonism of the P2Y₁₄ receptor, which has been identified as a target for inflammatory diseases. nih.gov A series of 3-sulfonamido benzoic acid derivatives were developed as potent P2Y₁₄R antagonists, with the lead compound significantly reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a mouse model of acute lung injury. nih.gov Other benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme and subsequently the NF-κB signaling pathway. nih.gov The NF-κB pathway is a central mediator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Indeed, a nitroalkene benzoic acid derivative was shown to target reactive microglia and prolong survival in a model of amyotrophic lateral sclerosis (ALS) through the inhibition of NF-κB. nih.gov

Enzyme Inhibition Direct inhibition of enzymes is another major mechanism of action. As previously noted, sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov By blocking these enzymes, the compounds can reduce postprandial hyperglycemia, indicating their potential as antidiabetic agents. nih.gov Other analogs have been shown to be competitive inhibitors of different enzymes, such as the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics, and xanthine oxidase, a key enzyme in purine (B94841) metabolism. nih.govresearchgate.net

Proteostasis Modulation Some benzoic acid derivatives have been found to modulate the proteostasis network, which is responsible for maintaining the health and function of proteins within a cell. Certain natural benzoic acid derivatives can promote the activity of the two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com The mechanism for this involves the binding and activation of lysosomal enzymes, specifically cathepsins B and L. mdpi.com By enhancing the cell's ability to clear dysfunctional proteins, these compounds could have potential applications in age-related diseases characterized by proteostasis collapse. mdpi.com

Advanced Analytical Methodologies for 3 Methanesulfonylcarbamoyl Benzoic Acid Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validationekb.eg

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like 3-(Methanesulfonylcarbamoyl)benzoic acid. Its sensitivity, resolution, and adaptability make it ideal for both quantification and impurity profiling. ekb.eg A typical approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Optimization of Chromatographic Parameters (e.g., Mobile Phase Composition, Stationary Phase Selection)

The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time.

Stationary Phase Selection : For aromatic acids, octadecylsilane (B103800) (C18) columns are the most common choice due to their hydrophobic nature, which provides good retention and separation. researchgate.netnih.gov Columns with a 5 µm particle size and dimensions such as 150 mm x 4.6 mm are frequently employed for standard analyses. researchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component (often a buffer) and an organic solvent. researchgate.netupb.ro

Organic Modifier : Acetonitrile and methanol (B129727) are the most common organic solvents used. The ratio of organic solvent to the aqueous buffer is adjusted to control the retention time of the analyte; a higher percentage of the organic modifier generally leads to shorter retention times. ekb.egresearchgate.net

Aqueous Phase/Buffer : An acidic buffer, such as acetate (B1210297) or phosphate (B84403) buffer, is crucial for analyzing carboxylic acids. nih.govupb.ro Maintaining the mobile phase pH below the pKa of the carboxylic acid group ensures that the analyte is in its protonated, less polar form, leading to better retention and sharper peak shapes on a C18 column. A common pH is around 4.4. thaiscience.info

Flow Rate and Temperature : A flow rate of around 1.0 mL/min is standard for analytical columns. researchgate.netnih.gov Column temperature may be controlled (e.g., at 40 °C) to improve peak symmetry and ensure consistent retention times. usda.gov

The following table summarizes typical starting parameters for method development.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase | C18 (5 µm, 150 x 4.6 mm) | Provides good hydrophobic retention for aromatic acids. researchgate.net |

| Mobile Phase A | 0.02 M Ammonium (B1175870) Acetate Buffer (pH 4.4) | Suppresses ionization of the carboxylic acid for better retention and peak shape. nih.govthaiscience.info |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. researchgate.netupb.ro |

| Elution Mode | Isocratic (e.g., 45:55 Acetonitrile:Buffer) or Gradient | Isocratic elution is simpler, while gradient elution is used for complex samples with multiple impurities. ekb.egresearchgate.net |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm i.d. columns. researchgate.net |

| Detection Wavelength | ~225-254 nm | Corresponds to the UV absorbance maxima of the benzoic acid chromophore. researchgate.netnih.gov |

| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. researchgate.netusda.gov |

Detector Response Characteristics and Spectral Fingerprinting (e.g., UV-Vis, DAD)

UV-Vis Detectors : Ultraviolet-Visible (UV-Vis) detectors are commonly used for compounds containing chromophores, such as the benzene (B151609) ring in this compound. shimadzu.com A single wavelength, typically set at the absorbance maximum (λmax), is monitored to achieve the highest sensitivity. For benzoic acid and its derivatives, detection is often performed at wavelengths around 228 nm, 234 nm, or 254 nm. researchgate.netupb.rothaiscience.info

Photodiode Array (PDA) Detectors : A Photodiode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum at each point in the chromatogram. shimadzu.comshimadzu.com This capability is invaluable for:

Spectral Fingerprinting : Confirming the identity of a peak by comparing its acquired spectrum with that of a known reference standard. shimadzu.com

Peak Purity Analysis : Assessing whether a chromatographic peak corresponds to a single compound or co-eluting impurities. This is done by comparing spectra across the peak; dissimilar spectra indicate the presence of more than one component. shimadzu.com

Method Development : Easily determining the optimal detection wavelength for maximum sensitivity without needing to perform multiple runs. shimadzu.com

Method Validation Parameters (e.g., Linearity, Limit of Detection (LOD), Accuracy, Precision, Recovery)

Once the HPLC method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ekb.eg

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by plotting peak area against concentration, and a correlation coefficient (r²) of >0.999 is typically desired. upb.rothaiscience.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. ekb.egthaiscience.inforesearchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is spiked into a blank matrix. thaiscience.info

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. thaiscience.info

Recovery : The efficiency of the extraction process, determined by comparing the analytical result from an extracted sample to the result from a pure standard solution of the same concentration. nih.govthaiscience.info

The table below presents typical validation results for the analysis of benzoic acid derivatives by HPLC.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity Range | e.g., 5-200 µg/mL | thaiscience.info |

| Correlation Coefficient (r²) | > 0.999 | upb.rothaiscience.info |

| LOD | e.g., 0.42 µg/mL | thaiscience.info |

| LOQ | e.g., 1.14 µg/mL | thaiscience.info |

| Accuracy (Recovery %) | e.g., 85-102% | thaiscience.info |

| Precision (%RSD) | < 2% | ekb.egthaiscience.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical starting materials. thermofisher.com For a compound like this compound, which has low volatility due to its polar functional groups (carboxylic acid, sulfonamide), derivatization is typically required to convert it into a more volatile form suitable for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize active hydrogens in carboxylic acids and amides.

Once volatilized, the compound is separated by the gas chromatograph and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for unequivocal identification by comparison to spectral libraries like NIST. thermofisher.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the parent molecule and its fragments, enabling confident structural elucidation of unknown impurities. thermofisher.com

Spectrophotometric Techniques in Quantitative Analysis

UV-Vis spectrophotometry is a simpler and more rapid technique than chromatography and can be used for quantitative analysis. researchgate.net The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). shimadzu.com

For this compound, a quantitative analysis could be performed by dissolving the compound in a suitable solvent (e.g., methanol or a basic aqueous solution to form the soluble carboxylate) and measuring its absorbance at its λmax. researchgate.netsphinxsai.com A calibration curve would be constructed using standards of known concentrations to determine the concentration of the unknown sample. researchgate.net

However, spectrophotometric methods are generally less specific than chromatographic techniques. upb.ro The primary drawback is the potential for interference from impurities or other compounds in the sample that also absorb light at the analytical wavelength, which can lead to inaccurate results. upb.ro Therefore, spectrophotometry is most suitable for the analysis of relatively pure samples or for assays where potential interferences are known to be absent.

Future Directions and Research Gaps in 3 Methanesulfonylcarbamoyl Benzoic Acid Studies

Elucidation of Undiscovered Biological Targets and Pathways

A primary research gap in the study of 3-(Methanesulfonylcarbamoyl)benzoic acid lies in the comprehensive identification of its biological targets and the pathways it modulates. While the broader classes of sulfonamides and benzoic acid derivatives are known to interact with a variety of enzymes and receptors, the specific targets of this particular compound are not well-defined. nih.govgoogle.comtargetanalysis.grnih.gov Future research should, therefore, focus on:

Target Deconvolution Studies: Employing advanced chemical proteomics and affinity-based methods to isolate and identify the direct binding partners of this compound within the cellular proteome. Techniques such as activity-based protein profiling and compound-centric chemical proteomics could prove invaluable in this endeavor. nih.gov

Phenotypic Screening and Pathway Analysis: Conducting high-throughput phenotypic screens across diverse cell lines, including various cancer types and models of inflammatory diseases, to uncover novel cellular effects. mdpi.comresearchgate.netresearchgate.net Subsequent transcriptomic and proteomic analyses of responsive cells can help to map the signaling pathways perturbed by the compound.

Exploration of Analog Activity: Synthesizing and screening a library of structurally related analogs of this compound to probe for new biological activities. This approach could reveal unexpected therapeutic applications and provide insights into the structural determinants of target engagement. nih.govmdpi.com For instance, derivatives of benzoic acid have shown potential in cancer therapy by inhibiting enzymes like tyrosinase or acting on nuclear xenobiotic receptors. google.com

Development of Advanced and Sustainable Synthetic Strategies

The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally benign production of this compound and its derivatives. Current synthetic routes may rely on harsh reagents or produce significant waste. Future efforts should be directed towards:

Green Chemistry Approaches: Developing synthetic protocols that utilize greener solvents, catalysts, and reaction conditions. nih.gov For example, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent for direct amidation presents a sustainable alternative to conventional methods. acs.orgresearchgate.netacs.org

Novel Catalytic Systems: Investigating novel catalysts, such as metal triflates, for the efficient acylation of sulfonamides. tandfonline.com The development of catalytic systems that can be easily recovered and reused would significantly improve the sustainability of the synthesis.

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis of this compound. This technology can offer improved reaction control, higher yields, and reduced waste generation compared to traditional batch processing.

| Synthetic Strategy | Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Use of biodegradable solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govacs.org |

| Novel Catalysis | Higher efficiency, milder reaction conditions | Development of novel metal-based or organocatalysts for N-acylation of sulfonamides. tandfonline.comthieme-connect.com |

| Flow Chemistry | Improved scalability, enhanced safety, better process control | Optimization of reaction parameters in a continuous flow system for large-scale production. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is imperative to move beyond single-data-point analyses and embrace a multi-omics approach. omicstutorials.compharmalex.com The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive picture of the cellular response to the compound. frontlinegenomics.comnih.gov Future research should focus on:

Integrated Transcriptomic and Metabolomic Analysis: Performing parallel transcriptomic and metabolomic profiling of cells or tissues treated with this compound. This dual approach can reveal correlations between changes in gene expression and alterations in metabolic pathways, offering deeper mechanistic insights. mdpi.comnih.govnih.govrsc.orgresearchgate.net

Systems Biology Modeling: Utilizing the integrated multi-omics datasets to construct computational models of the cellular networks affected by the compound. nih.gov This can help to identify key nodes and pathways that are critical to its mechanism of action and to predict potential off-target effects.

Biomarker Discovery: Analyzing multi-omics data from preclinical models and eventually clinical samples to identify biomarkers that can predict the response to treatment with this compound. omicstutorials.comnih.gov

Computational Predictive Modeling for Enhanced Structure-Activity Relationship Elucidation

Computational modeling techniques are powerful tools for accelerating drug discovery and optimizing lead compounds. For this compound, these methods can be employed to refine its structure-activity relationship (SAR) and to design novel analogs with improved properties. nih.gov Future computational studies should include:

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Methanesulfonylcarbamoyl)benzoic acid?

The synthesis typically involves a multi-step process starting with the reaction of methanesulfonamide with 3-carboxybenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or NaOH). Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions.

- Solvent selection : Use polar aprotic solvents like DMF or THF to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- X-ray crystallography (SHELX) : Resolves molecular geometry and confirms sulfonamide-carbamoyl linkage .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.1 ppm, methanesulfonyl at δ 3.1 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁NO₅S⁺ requires m/z 281.0294) .

Q. How does the sulfonamide group influence the compound's solubility and reactivity?

The sulfonamide group increases polarity, enhancing water solubility in basic media (pH >8). However, it reduces solubility in nonpolar solvents, necessitating DMSO or DMF for dissolution. Reactivity is modulated by the electron-withdrawing sulfonyl moiety, which activates the carbamoyl group for nucleophilic attacks .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step during synthesis?

Low yields often stem from steric hindrance at the benzoic acid moiety. Mitigation approaches:

Q. How do substituent variations on the benzene ring affect biological activity?

Comparative studies with analogs (e.g., 3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid) reveal:

- Methoxy vs. ethoxy groups : Ethoxy increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.

- Chloro substituents : Improve enzyme-binding affinity (e.g., COX-2 inhibition IC₅₀ = 1.2 µM vs. 3.8 µM for methoxy) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with enzymes like cyclooxygenase-2. Key findings:

Q. How to resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (e.g., pH, cofactors). Standardization steps:

- Use recombinant enzymes (≥95% purity) to minimize interference.

- Validate IC₅₀ values via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects sulfonic acid byproducts (LOD = 0.1 ppm) but requires ion-pairing agents (e.g., TFA).

- Chiral separation : Use amylose-based columns to resolve enantiomeric impurities (e.g., R/S ratio >99:1) .

Q. How does the compound's stability vary under different storage conditions?

Q. What in vivo models are suitable for pharmacokinetic studies?

- Rodent models : Measure plasma half-life (t½ = 2.3 hrs) and bioavailability (F = 45%) via LC-MS.

- Metabolite profiling : Identify glucuronidated derivatives using UPLC-QTOF .

Methodological Notes

- Data Interpretation : Cross-validate crystallographic data (SHELX) with spectroscopic results to resolve structural ambiguities .

- Synthetic Optimization : Design fractional factorial experiments (e.g., varying solvent, temperature) to identify critical yield factors .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.